molecular formula C8H7BrFNO2 B15224764 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid

Cat. No.: B15224764
M. Wt: 248.05 g/mol
InChI Key: XISOCCCFBFOIBA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with bromine and fluorine atoms, and an amino group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.

    Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amino acids.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid
  • 2-Amino-2-(4-bromo-3-chlorophenyl)acetic acid
  • 2-Amino-2-(4-iodo-3-fluorophenyl)acetic acid

Uniqueness

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

XISOCCCFBFOIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)Br

Origin of Product

United States

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